[2-(2,4-Dichlorophenyl)-2-hydroxyethyl]carbamic acid tert-butyl ester
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Description
[2-(2,4-Dichlorophenyl)-2-hydroxyethyl]carbamic acid tert-butyl ester is a useful research compound. Its molecular formula is C13H17Cl2NO3 and its molecular weight is 306.18 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that this compound is a derivative of carbamic acid and is used as a biochemical reagent . It is often used in the synthesis of other compounds, suggesting that its targets may vary depending on the specific context of its use.
Mode of Action
As a carbamate derivative, it may interact with its targets through the formation of carbamate bonds . These bonds are formed through a reaction between a hydroxyl group (from the target molecule) and the carbamate group of the compound. This can result in changes to the target molecule’s structure and function.
Biochemical Pathways
Given its use as a biochemical reagent and in the synthesis of other compounds, it is likely involved in various biochemical pathways depending on its specific application .
Pharmacokinetics
Its solubility in water or 1% acetic acid, as well as in ethyl acetate and methanol , suggests that it may be well-absorbed and distributed in the body. Its metabolism and excretion would likely depend on the specific context of its use.
Result of Action
Given its use as a biochemical reagent and in the synthesis of other compounds, its effects would likely depend on the specific context of its use .
Action Environment
It is known that the compound should be stored in a dark place, sealed in dry conditions, and at room temperature . This suggests that light, moisture, and temperature could potentially affect its stability and efficacy.
Properties
IUPAC Name |
tert-butyl N-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO3/c1-13(2,3)19-12(18)16-7-11(17)9-5-4-8(14)6-10(9)15/h4-6,11,17H,7H2,1-3H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWRFWMEDWHTMA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=C(C=C(C=C1)Cl)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585658 |
Source
|
Record name | tert-Butyl [2-(2,4-dichlorophenyl)-2-hydroxyethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30585658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
939757-30-9 |
Source
|
Record name | tert-Butyl [2-(2,4-dichlorophenyl)-2-hydroxyethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30585658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.